
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a chemical compound that has gained attention in scientific research due to its potential as a building block for the synthesis of complex organic compounds. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is not well understood. However, it is believed that this compound acts as an electrophile due to the presence of the bromine atom. This electrophilic property makes it a valuable building block for the synthesis of complex organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole. However, studies have shown that this compound exhibits moderate cytotoxicity against cancer cell lines such as MCF-7 and A549. It has also been reported to exhibit antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is its versatility as a building block for the synthesis of complex organic compounds. This compound can be easily synthesized using various methods and can be used in the synthesis of a wide range of natural products and potential drugs. However, one of the limitations of this compound is its limited information on its biological activity and mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole. One area of research could focus on the development of new synthetic methods for the preparation of this compound. Another area of research could focus on the biological activity and mechanism of action of this compound. Further studies could also be conducted to explore the potential of this compound as a drug candidate for the treatment of various diseases.
Conclusion
In conclusion, 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a valuable building block for the synthesis of complex organic compounds. Its versatility and ease of synthesis make it a valuable tool in organic synthesis. Although limited information is available on its biological activity and mechanism of action, further research could lead to the development of new drugs and potential treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved using various methods. One of the most common methods involves the reaction of 2-ethoxypyrrole with N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. This reaction results in the formation of 2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole in good yield. Other methods such as the reaction of 2-ethoxypyrrole with bromine in the presence of a Lewis acid catalyst have also been reported.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole has been used as a building block for the synthesis of various complex organic compounds. This compound has been used in the synthesis of natural products such as (+)-neopeltolide and (+)-discodermolide. It has also been used in the synthesis of potential anticancer agents such as 3-aryl-2H-pyran-2-ones and 2-aryl-3,4-dihydro-2H-pyran-4-ones. The versatility of this compound makes it a valuable tool in organic synthesis.
Propiedades
Número CAS |
154244-19-6 |
|---|---|
Nombre del producto |
2-(Bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
Fórmula molecular |
C7H12BrNO |
Peso molecular |
206.08 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H12BrNO/c1-2-10-7-4-3-6(5-8)9-7/h6H,2-5H2,1H3 |
Clave InChI |
IXJCHEIEIFZPLG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(CC1)CBr |
SMILES canónico |
CCOC1=NC(CC1)CBr |
Sinónimos |
2H-Pyrrole,2-(bromomethyl)-5-ethoxy-3,4-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



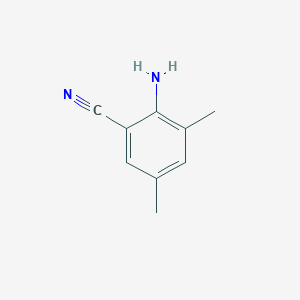
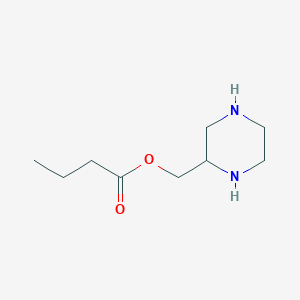

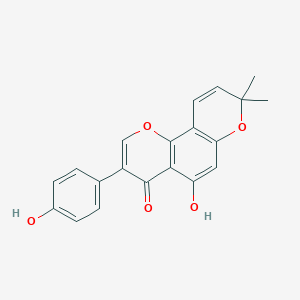
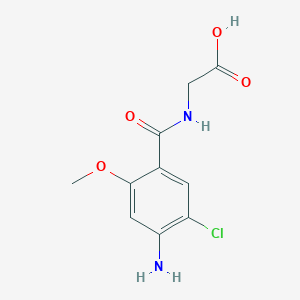
![(4-Methoxyphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B126308.png)
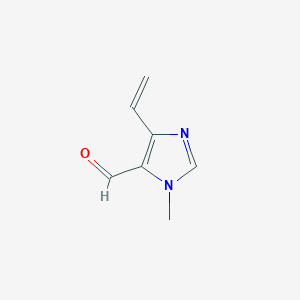
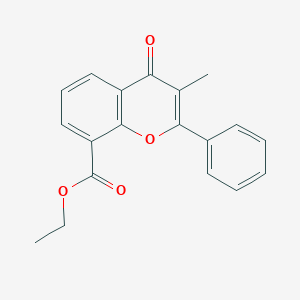



![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)

